

A Technical Guide to the Physical Characteristics of Iodoform Crystals

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Compound of Interest

Compound Name: Iodoform

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and crystallographic characteristics of **iodoform** (triiodomethane, CHI_3). It is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who utilize **iodoform** in their work. This document consolidates quantitative data on its physical properties, details the methodologies for key characterization experiments, and visualizes experimental workflows.

Introduction

Iodoform is an organoiodine compound that presents as a pale yellow, crystalline solid with a characteristic penetrating odor.^{[1][2]} Historically, it has been used as an antiseptic and disinfectant due to its ability to release free iodine.^[2] The molecule possesses a tetrahedral geometry.^{[3][4]} While its use in medicine has diminished, it remains a compound of interest in various chemical and pharmaceutical applications. A thorough understanding of its physical and crystalline properties is essential for its effective application and for the development of new formulations.

Physical and Chemical Properties

Iodoform is a volatile substance that is nearly insoluble in water but exhibits good solubility in many organic solvents.^{[1][5]} It is known for its distinctive saffron-like odor and appears as a bright yellow powder or crystals.^{[2][3]}

Quantitative Physical Data

The following table summarizes the key quantitative physical and crystallographic properties of **iodoform**.

Property	Value	Units
General		
Molecular Formula	CHI ₃	
Molar Mass	393.732	g·mol ⁻¹
Appearance	Pale, light yellow, opaque crystals	
Odor	Penetrating, distinctive, saffron-like	
Thermodynamic Properties		
Melting Point	119 - 122	°C
Boiling Point	218	°C
Spectroscopic Data		
UV-vis (λ _{max})	349	nm
Physical Properties		
Density	4.008	g/cm ³
Vapor Pressure	0.396	mm Hg at 25 °C
Solubility		
Water	100	mg/L
Diethyl ether	136	g/L
Acetone	120	g/L
Ethanol	78	g/L
Crystal Data		
Crystal System	Hexagonal	
Space Group	P6 ₃	
Unit Cell Parameters	a = 6.83, c = 7.52	Å

Molecules per unit cell (Z)	2	
Molecular Geometry		
C-I bond length	2.12 ± 0.04	Å
I-I distance (intramolecular)	3.535 ± 0.01	Å
I-C-I bond angle	113	°

Crystallography

At ambient pressure and room temperature, **iodoform** forms a hexagonal ordered crystal structure belonging to the $P6_3$ space group.[6][7] The crystal structure can be conceptualized as layers of molecules oriented perpendicular to the [1] direction.[6] The unit cell contains two molecules of **iodoform**. [8] The arrangement of the iodine atoms is approximately that of hexagonal close-packing.[8] The dominant intermolecular interactions are halogen bonds ($I \cdots I$) and hydrogen bonds ($C-H \cdots I$). [6]

Under high pressure, theoretical calculations suggest that the α phase of **iodoform** undergoes a phase transition to a monoclinic structure (β -CHI₃) with the space group Cc at approximately 40.1 GPa.[6]

Experimental Protocols

Single-Crystal X-ray Diffraction

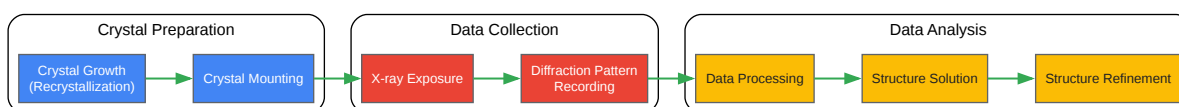
This protocol outlines the general workflow for determining the crystal structure of **iodoform**.

Objective: To elucidate the three-dimensional atomic arrangement of **iodoform** crystals.

Methodology:

- Crystal Growth: Obtain a single crystal of **iodoform** of suitable size (typically >0.1 mm in all dimensions) and quality by recrystallization from a solvent such as acetone.[8]
- Crystal Mounting: Mount the selected crystal on a goniometer head.
- Data Collection:

- Place the mounted crystal in a monochromatic X-ray beam.
- Rotate the crystal and collect the diffraction pattern (reflections) at various orientations.
- Measure the angles and intensities of the diffracted X-rays.
- Data Processing:
 - Integrate the raw diffraction images to obtain a list of reflection intensities.
 - Apply corrections for factors such as polarization and absorption.
- Structure Solution and Refinement:
 - Determine the unit cell dimensions and space group from the diffraction pattern.
 - Solve the phase problem to generate an initial electron density map.
 - Build an atomic model into the electron density map.
 - Refine the atomic coordinates and thermal parameters to improve the agreement between the calculated and observed diffraction data.



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Single-crystal X-ray diffraction workflow.

Determination of Melting Point

Objective: To determine the melting point range of **iodoform** crystals as an indicator of purity.

Methodology:

- **Sample Preparation:** Place a small amount of finely powdered, dry **iodoform** crystals into a capillary tube, sealed at one end.
- **Apparatus Setup:** Place the capillary tube into a melting point apparatus.
- **Heating:** Heat the sample slowly and observe the crystals through the magnified viewer.
- **Data Recording:** Record the temperature at which the first liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This range is the melting point.

Determination of Solubility

This protocol is based on the isothermal shake-flask method.[\[5\]](#)

Objective: To determine the saturation solubility of **iodoform** in a specific organic solvent at a constant temperature.[\[5\]](#)

Materials and Equipment:

- **Iodoform** ($\geq 99\%$ purity)
- High-purity organic solvent
- Analytical balance
- Thermostatic shaker bath
- Screw-cap glass vials
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.45 μm PTFE)
- UV-Vis spectrophotometer or HPLC system

Procedure:

- **Preparation:** Add an excess amount of **iodoform** to a glass vial.[\[5\]](#)

- Solvent Addition: Accurately add a known volume of the selected organic solvent to the vial.
[5]
- Equilibration: Place the vial in a thermostatic shaker bath at a constant temperature and agitate until equilibrium is reached (i.e., the concentration of dissolved **iodoform** remains constant).
- Phase Separation: Allow the excess solid to settle.[5]
- Sampling and Filtration: Carefully withdraw a sample of the supernatant and immediately filter it through a syringe filter to remove any undissolved solid.[5]
- Analysis: Dilute the filtered solution to a concentration within the analytical range of the spectrophotometer or HPLC and determine the concentration.
- Calculation: Calculate the original concentration of the saturated solution, taking into account the dilution, to determine the solubility.

Iodoform Test

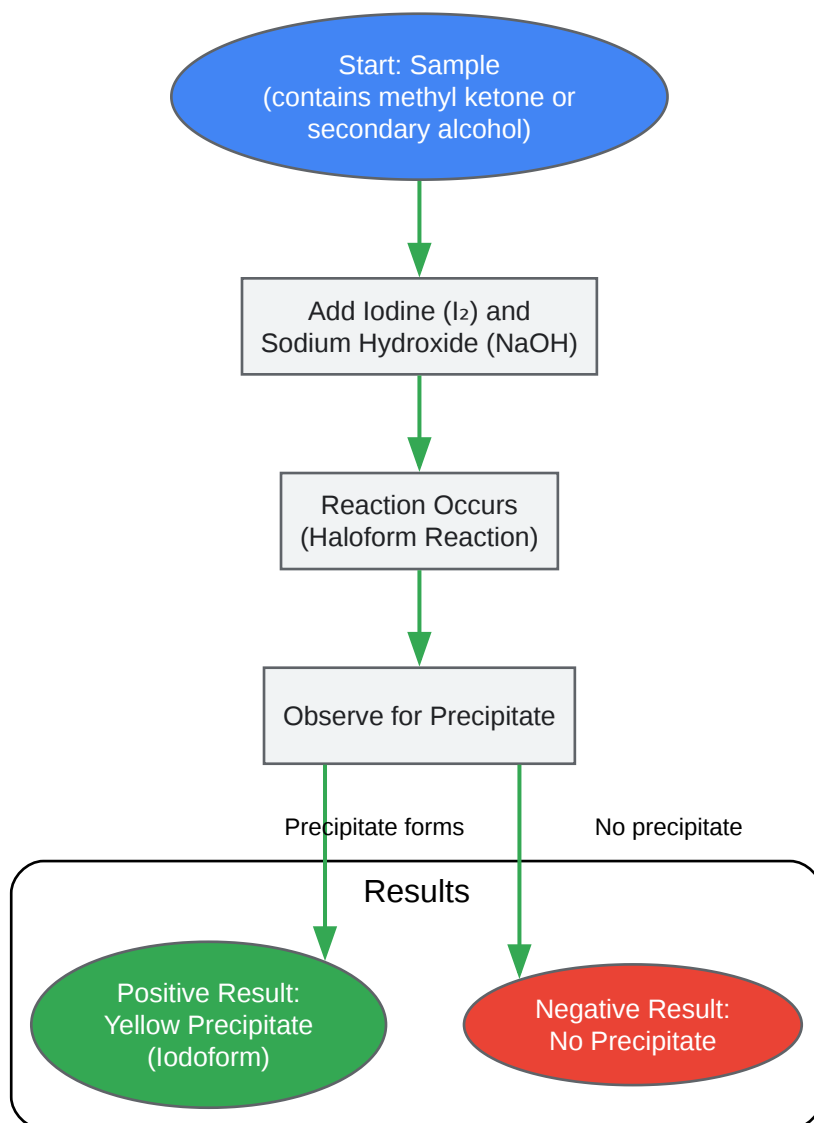
The **iodoform** test is a qualitative chemical test to identify the presence of a methyl ketone or a secondary alcohol that can be oxidized to a methyl ketone.[9]

Objective: To qualitatively detect the presence of specific functional groups that react to form **iodoform**.

Methodology:

- Sample Preparation: Dissolve a small amount of the substance to be tested in a suitable solvent (e.g., water or dioxane) in a test tube.
- Reagent Addition:
 - Add an aqueous solution of iodine and potassium iodide.
 - Add a sodium hydroxide solution dropwise until the brown color of the iodine disappears.

- Observation: The formation of a pale yellow precipitate of **iodoform**, with its characteristic antiseptic smell, indicates a positive test.[9]



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Workflow for the **Iodoform** Test.

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